

An In-depth Technical Guide to the Chemical Properties of Heptafluorobutyramide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Heptafluorobutyramide

Cat. No.: B1361082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (CAS No. 662-50-0), a perfluorinated amide, is a compound of significant interest due to its unique chemical and physical properties conferred by the high degree of fluorination. This document provides a comprehensive overview of its chemical characteristics, supported by quantitative data, experimental methodologies, and logical workflows. The information presented is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a solvent, reagent, or building block.

Chemical and Physical Properties

Heptafluorobutyramide is a white solid at room temperature, characterized by high thermal and chemical stability. Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of Heptafluorobutyramide

Property	Value	Source
IUPAC Name	2,2,3,3,4,4,4-heptafluorobutanamide	
Synonyms	Perfluorobutyramide, Heptafluorobutanamide	
CAS Number	662-50-0	
Molecular Formula	C ₄ H ₂ F ₇ NO	
Molecular Weight	213.05 g/mol	
Appearance	White to pale cream crystals or powder	
Melting Point	98.0-107.0 °C (range); 103 °C; 102-106 °C	
Boiling Point	105 °C at 760 mmHg	
Density	1.5891 g/cm ³ (estimate)	
Flash Point	17.3 °C	
Vapor Pressure	30.1 mmHg at 25°C	
Refractive Index	1.302	
pKa	12.43 ± 0.50 (Predicted)	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Heptafluorobutyramide**.

Infrared (IR) Spectroscopy

The FTIR spectrum of **Heptafluorobutyramide** is characterized by strong absorptions corresponding to its functional groups. Key expected absorptions include:

- N-H stretching of the primary amide group, typically appearing as two bands in the 3100-3500 cm^{-1} region.
- C=O stretching (Amide I band) is expected to be a very strong absorption around 1650-1700 cm^{-1} .
- N-H bending (Amide II band) typically appears around 1600-1650 cm^{-1} .
- C-F stretching vibrations will produce very strong, characteristic bands in the fingerprint region, typically between 1000 and 1400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple, showing a broad signal for the two amide protons ($-\text{CONH}_2$). The chemical shift of these protons is highly dependent on the solvent and concentration.
- ^{19}F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF_3 and CF_2 groups, with chemical shifts and coupling constants providing definitive structural information.
- ^{13}C NMR: The spectrum will show signals for the carbonyl carbon and the fluorinated carbons. The signals for the carbons bonded to fluorine will be split due to C-F coupling.

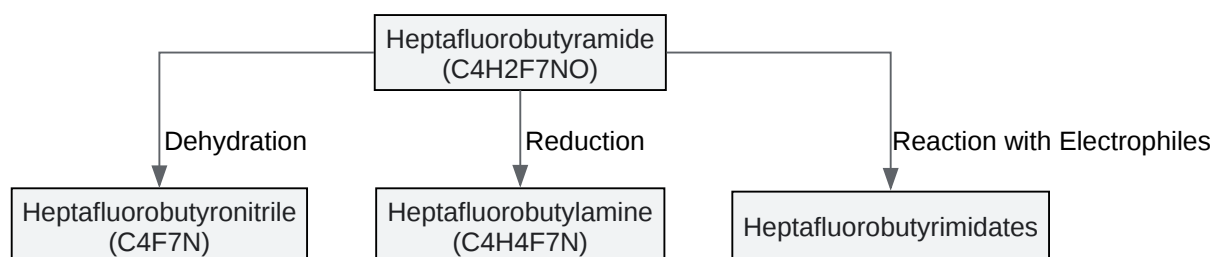
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Heptafluorobutyramide**, the molecular ion peak (M^+) would be observed at m/z 213.0025, corresponding to its exact mass. Common fragmentation patterns would involve the loss of the amide group or cleavage of the carbon-carbon bonds within the perfluorinated chain.

Reactivity and Stability

Heptafluorobutyramide exhibits exceptional stability due to the strength of the carbon-fluorine bonds. It is generally resistant to many chemical reagents. However, the amide functional group can undergo typical reactions such as hydrolysis under strong acidic or basic conditions, or reduction.

It serves as a valuable precursor in the synthesis of other perfluorinated compounds. For example, it can be dehydrated to form heptafluorobutyronitrile or used to synthesize various heptafluorobutyrimidates.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Heptafluorobutyramide** as a precursor.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key chemical properties of a solid organic compound like **Heptafluorobutyramide**.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity. Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, dry **Heptafluorobutyramide** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds, which allows for the identification of functional groups. Methodology (KBr Pellet Technique):

- **Sample Preparation:** Approximately 1-2 mg of **Heptafluorobutyramide** is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, uniform powder.
- **Pellet Formation:** The powder is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
- **Analysis:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum (of air or the pure KBr pellet) is collected, followed by the sample spectrum. The instrument records the spectrum, typically in the range of 4000-400 cm^{-1} , plotting transmittance or absorbance against wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

Methodology:

- **Sample Preparation:** 5-10 mg of **Heptafluorobutyramide** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , as the compound is a solid) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to ensure homogeneity.
- **Data Acquisition:** The desired NMR experiment (e.g., ^1H , ^{13}C , ^{19}F) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID).
- **Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts,

multiplicities, and relative ratios of the different nuclei.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Heptafluorobutyramide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361082#what-are-the-chemical-properties-of-heptafluorobutyramide\]](https://www.benchchem.com/product/b1361082#what-are-the-chemical-properties-of-heptafluorobutyramide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com